

The Agonist Action of (+)-Muscarine-d9 Iodide: A Technical Guide to its Mechanism

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Compound of Interest

Compound Name: (+)-Muscarine-d9 Iodide

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This technical guide provides an in-depth overview of the mechanism of action of **(+)-Muscarine-d9 Iodide**, a deuterated analog of the potent parasympathomimetic agent, (+)-Muscarine. The deuteriation of this compound is primarily aimed at modifying its pharmacokinetic profile, while its pharmacodynamic properties—the mechanism by which it exerts its effects at the molecular level—are considered identical to that of its non-deuterated counterpart. This document will focus on the interaction of (+)-Muscarine with its target receptors, the muscarinic acetylcholine receptors (mAChRs), detailing its binding affinity, functional potency, and the subsequent intracellular signaling cascades.

Core Mechanism of Action

(+)-Muscarine is a potent, non-selective agonist of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] The activation of these receptors by an agonist like (+)-Muscarine initiates a cascade of intracellular events that lead to a physiological response.

The five muscarinic receptor subtypes are broadly categorized into two families based on their G protein coupling:

- M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.^[1] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
- M2 and M4 Receptors: These receptors couple to Gi/o proteins.^[1] Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp) levels. Additionally, the $\beta\gamma$ -subunits of the Gi/o proteins can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

The physiological consequences of (+)-Muscarine's action are widespread, reflecting the ubiquitous distribution of muscarinic receptors. These effects include smooth muscle contraction (in the gut, bladder, and airways), increased secretion from glands (salivary, lacrimal, and sweat), and a decrease in heart rate.^{[3][4]}

Data Presentation

The following tables summarize the available quantitative data for the binding affinity (K_i) and functional potency (EC_{50}) of (+)-Muscarine at human muscarinic acetylcholine receptor subtypes. It is important to note that a complete and consistent dataset for (+)-Muscarine across all five human receptor subtypes from a single source is not readily available in the published literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which it was generated.

Table 1: Binding Affinity of (+)-Muscarine for Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
|------------------|--------------------|---------------------|-----------|-----------|
| M1 | 18,197 | [3H]-oxotremorine-M | CHO | [NA] |
| M2 | Data not available | - | - | - |
| M3 | Data not available | - | - | - |
| M4 | Data not available | - | - | - |
| M5 | Data not available | - | - | - |

Table 2: Functional Potency of (+)-Muscarine at Human Muscarinic Receptors

| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference |
|------------------|--------------------|------------|-----------|-----------|
| M1 | Data not available | - | - | - |
| M2 | Data not available | - | - | - |
| M3 | Data not available | - | - | - |
| M4 | Data not available | - | - | - |
| M5 | Data not available | - | - | - |

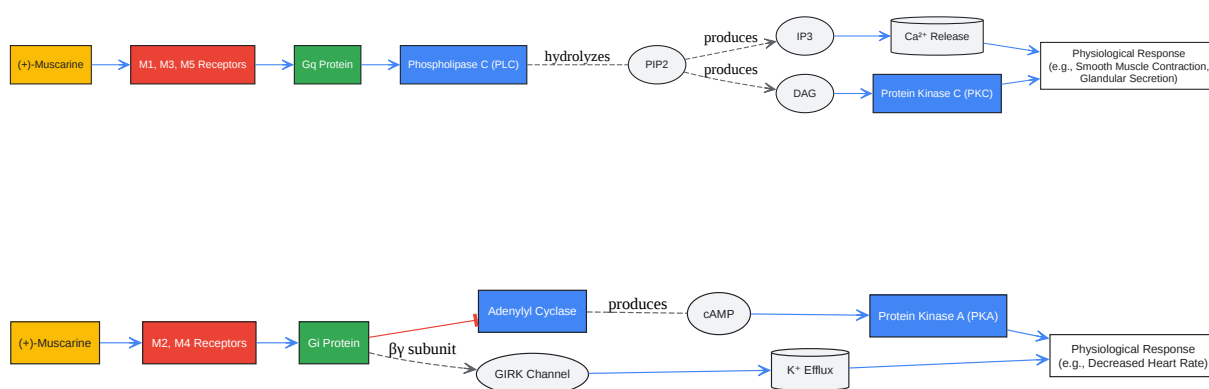
Note: The lack of comprehensive quantitative data for (+)-Muscarine highlights a gap in the current scientific literature. Researchers are encouraged to perform comprehensive

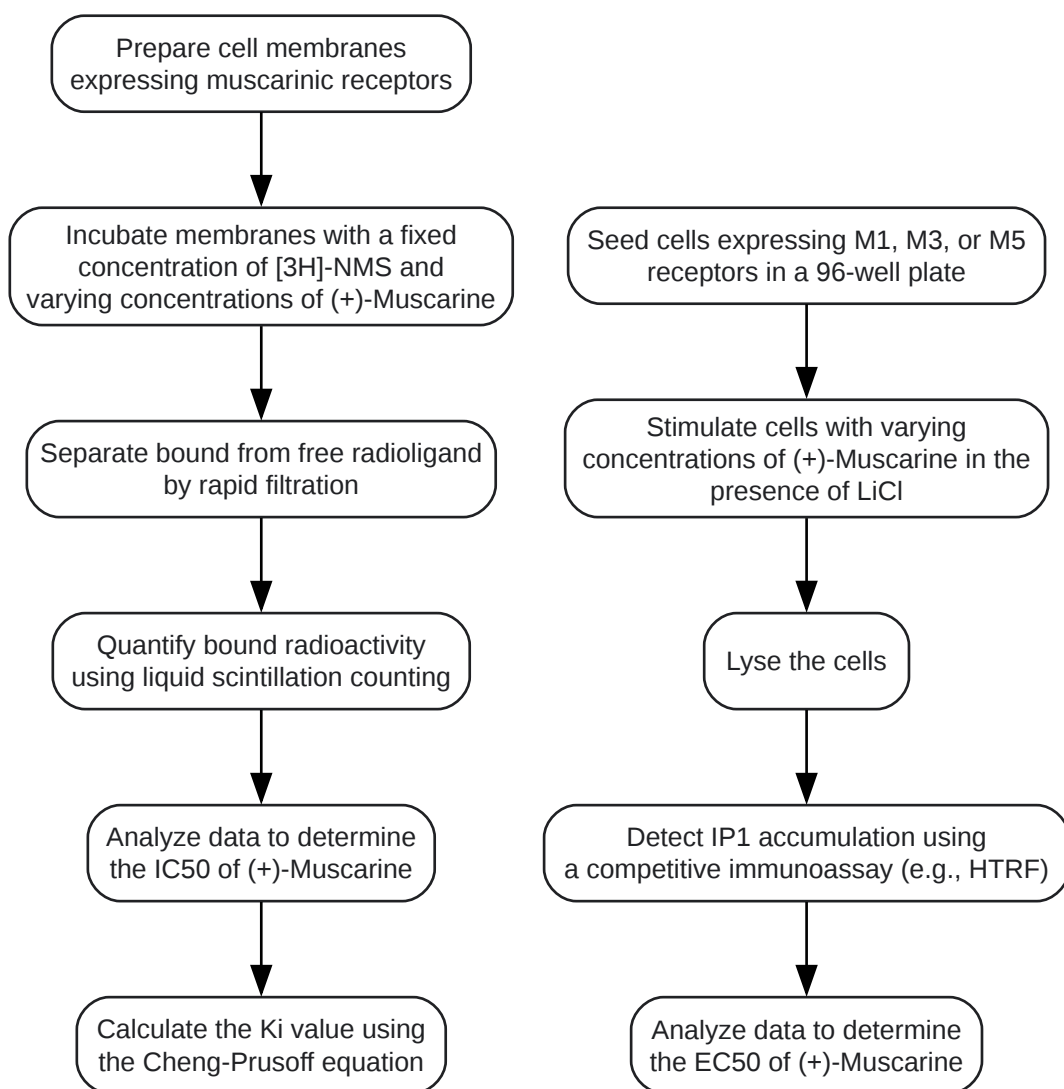
pharmacological profiling of this compound at all five human muscarinic receptor subtypes.

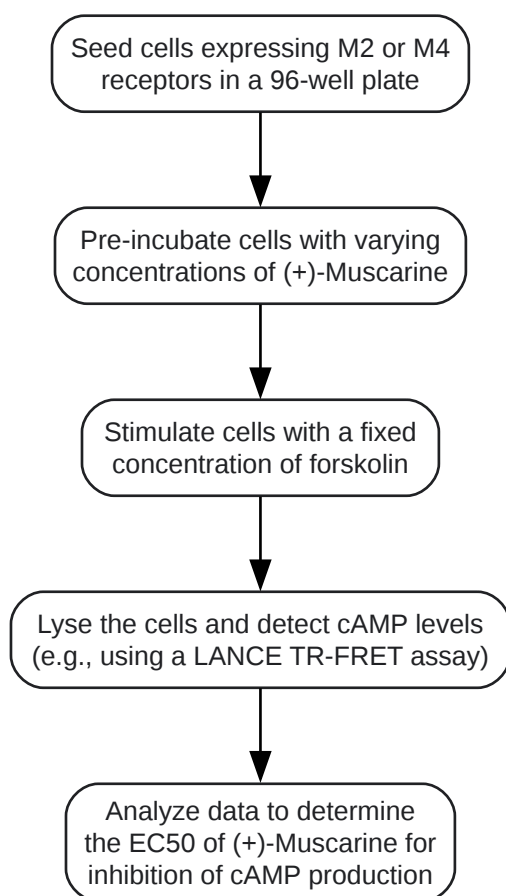
Signaling Pathways

The activation of muscarinic receptors by (+)-Muscarine initiates distinct signaling pathways depending on the receptor subtype.

M1, M3, and M5 Receptor Signaling Pathway







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